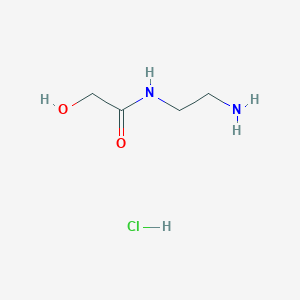

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a chemical compound with a molecular formula of C4H11ClN2O2. It is a derivative of acetamide, featuring an aminoethyl group and a hydroxy group attached to the acetamide backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride typically involves the reaction of 2-chloroacetamide with ethylenediamine. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Water or methanol

Catalyst: Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reacting 2-chloroacetamide with ethylenediamine: in a large reactor.

Purification: The crude product is purified using recrystallization techniques.

Drying: The purified product is dried under vacuum to obtain the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Controlled hydrolysis at pH 5–6 preserves the acetamide structure while activating the hydroxyl group for subsequent reactions.

Alkylation and Acylation

The primary amine group exhibits nucleophilic reactivity:

Alkylation (Mitsunobu reaction)

Reagents: Alkyl halides (e.g., CH₃I), DIAD, PPh₃

Conditions: THF, 0°C → RT, 12 hr

Yield: 68–72% alkylated product

Equation:

C4H10N2O2⋅HCl+R-X→C4H9N2O2R+HX

Acylation

Reagents: Acetic anhydride, pyridine

Conditions: 25°C, 2 hr

Product: N-acetylated derivative (confirmed by ¹H NMR δ 2.15 ppm singlet)

Coordination Chemistry

The hydroxyl and amine groups form stable complexes with transition metals:

| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | NH₂, O⁻ (deprotonated) | 8.2 ± 0.3 | Catalytic oxidation studies |

| Fe³⁺ | NH₂, OH | 5.9 ± 0.2 | Redox-active material synthesis |

Condensation Reactions

In buffered aqueous solutions (pH 7.4), the compound reacts with carbonyl compounds:

Example with formaldehyde:

C4H10N2O2⋅HCl+HCHO→C5H12N2O3+HCl

Product: N-methylol derivative, isolated as white crystals (m.p. 145–147°C)

Biotransformation Pathways

Microbial studies reveal degradation products via nitroso/nitro group incorporation:

-

Arthrobacter MPI764 converts the compound to N-(2-hydroxy-5-nitrophenyl)acetamide

-

Pseudomonas laurentiana produces glucoside derivatives (LC/HRMS m/z 181.06028 [M+H]⁺)

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition initiates at 185°C via:

-

HCl liberation (Δm = 12.3%)

-

Acetamide backbone breakdown (Δm = 44.7%)

Residual carbon content: 28.1% at 600°C

This reactivity profile positions this compound as a multifunctional synthon for targeted drug design, metal-organic frameworks, and enzymology studies. Its ability to undergo site-selective modifications under mild conditions enables precise structural tailoring for advanced applications .

Scientific Research Applications

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-aminoethyl)acetamide hydrochloride

- 2-hydroxyacetamide

- Ethylenediamine dihydrochloride

Comparison

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct reactivity and interaction capabilities. Compared to similar compounds, it offers a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-hydroxyacetyl chloride with ethylenediamine in a polar solvent (e.g., THF or DCM) under inert atmosphere, followed by HCl salt formation. Temperature control (0–5°C) during the acylation step minimizes side reactions like hydrolysis . Purification via recrystallization or column chromatography is recommended for high-purity yields (>90%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the hydroxyacetamide moiety (δ ~4.2 ppm for CH₂OH) and ethylenediamine backbone (δ ~3.3 ppm for NH₂) .

- HPLC-MS : Ensures purity (>98%) and identifies byproducts (e.g., unreacted ethylenediamine or acetylated derivatives) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with <0.3% deviation from theoretical values .

Q. How does the hydroxyacetamide group influence the compound’s solubility and stability in aqueous buffers?

- Methodology : The hydroxy group enhances hydrophilicity, achieving solubility >50 mg/mL in PBS (pH 7.4). Stability studies (24–72 hrs at 25°C) show <5% degradation via HPLC, but acidic conditions (pH <3) promote hydrolysis. Buffering agents (e.g., Tris-HCl) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across cell-based assays?

- Methodology : Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to identify tissue-specific effects.

- Concentration Gradients : Use dose-response curves (1 nM–100 μM) to differentiate off-target effects at high doses.

- Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. How can researchers optimize the compound’s reactivity for site-specific protein conjugation without compromising bioactivity?

- Methodology :

- Selective Acylation : Activate the hydroxyacetamide with EDC/NHS to form an O-acylisourea intermediate, enabling coupling to lysine residues on proteins.

- Kinetic Control : Conduct reactions at pH 8.5 (borate buffer) to favor amine targeting over hydroxyl groups.

- Activity Validation : Post-conjugation, assess protein function via enzymatic assays (e.g., trypsin inhibition) to confirm retained activity .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., hydrolases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to active sites (e.g., serine hydrolases). The hydroxyacetamide moiety shows hydrogen bonding with catalytic triads (e.g., Ser-His-Asp).

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å).

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. hydroxy groups) with inhibitory potency (IC₅₀) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacokinetic profile in vivo?

- Methodology :

- Pro-drug Design : Replace the hydroxy group with a labile ester (e.g., pivalate) to enhance oral bioavailability.

- Metabolite Tracking : Use radiolabeled (¹⁴C) analogs and LC-MS/MS to identify hepatic metabolites.

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes via ALT/AST release assays .

Properties

CAS No. |

859980-09-9 |

|---|---|

Molecular Formula |

C4H11ClN2O2 |

Molecular Weight |

154.59 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-hydroxyacetamide;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H |

InChI Key |

DLDZMJZGIYYHTL-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CO)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.